molecular formula C12H13IN2O B11775479 4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole

4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole

Cat. No.: B11775479
M. Wt: 328.15 g/mol
InChI Key: FDSFMIJHORZNSD-UHFFFAOYSA-N
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Description

4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with an isopropyl group and an iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole typically involves the reaction of 4-iodophenol with isopropyl hydrazine and a suitable pyrazole precursor. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenoxyacetic Acid: Similar in structure but with an acetic acid group instead of a pyrazole ring.

    4-Iodophenoxytetraphenylantimony: Contains an iodophenoxy group but with a different central core.

    Bis(4-iodophenoxy)triphenylantimony: Another compound with iodophenoxy groups but different overall structure.

Uniqueness

4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole is unique due to its combination of an iodophenoxy group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

IUPAC Name

4-(4-iodophenoxy)-1-propan-2-ylpyrazole

InChI

InChI=1S/C12H13IN2O/c1-9(2)15-8-12(7-14-15)16-11-5-3-10(13)4-6-11/h3-9H,1-2H3

InChI Key

FDSFMIJHORZNSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)OC2=CC=C(C=C2)I

Origin of Product

United States

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